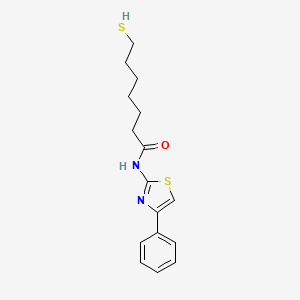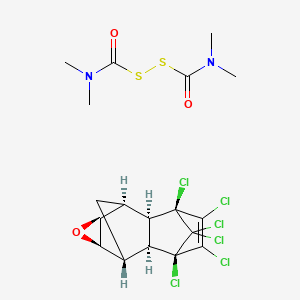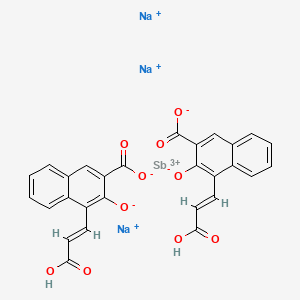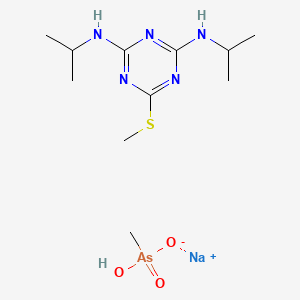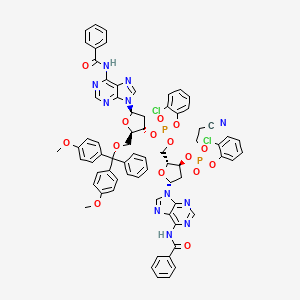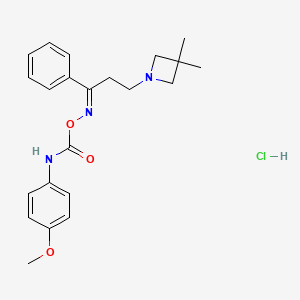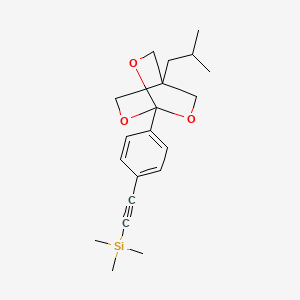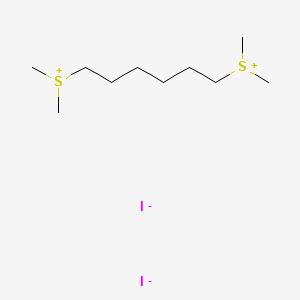
Sulfonium, hexamethylenebis(dimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, hexamethylenebis(dimethyl-, diiodide): is a chemical compound with the molecular formula C10H24S2I2 . This compound is typically a colorless solid and is soluble in organic solvents.
Synthetic Routes and Reaction Conditions:
Reaction of Thioethers with Alkyl Halides: One common method involves reacting thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide.
Nucleophilic Substitution Mechanism (S_N2): The reaction proceeds via a nucleophilic substitution mechanism, where iodide acts as the leaving group.
Industrial Production Methods: The industrial production of sulfonium compounds typically involves large-scale reactions under controlled conditions to ensure purity and yield. These processes are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Sulfonium compounds can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts to their corresponding thioethers.
Substitution: Substitution reactions are common, where one of the substituents on the sulfur atom is replaced by another group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides and other electrophilic reagents are used in substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Sulfonium Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Sulfonium compounds are used as intermediates in organic synthesis and as reagents in various chemical reactions. Biology: They are employed in the study of biological systems, particularly in the modification of biomolecules. Medicine: Industry: They are used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which sulfonium compounds exert their effects depends on their specific application. For example, in drug development, they may interact with specific molecular targets or pathways to produce therapeutic effects. The exact mechanism can vary widely based on the compound's structure and the biological system it interacts with.
Comparación Con Compuestos Similares
Trimethylsulfonium iodide: A simpler sulfonium compound with three methyl groups attached to sulfur.
Tetramethylammonium iodide: A quaternary ammonium compound with similar properties but different functional groups.
Uniqueness: Sulfonium, hexamethylenebis(dimethyl-, diiodide) is unique due to its hexamethylene backbone and the presence of two iodide ions, which can influence its reactivity and applications compared to simpler sulfonium compounds.
Propiedades
Número CAS |
94982-30-6 |
|---|---|
Fórmula molecular |
C10H24I2S2 |
Peso molecular |
462.2 g/mol |
Nombre IUPAC |
6-dimethylsulfoniohexyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C10H24S2.2HI/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
BWYVYQARKKFUPY-UHFFFAOYSA-L |
SMILES canónico |
C[S+](C)CCCCCC[S+](C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
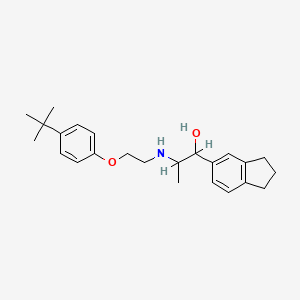
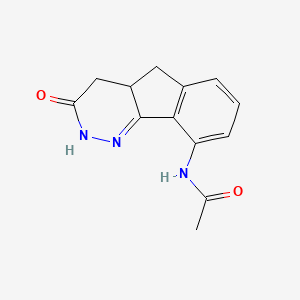
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)

